

ADB-4EN-pinaca chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ADB-4EN-pinaca**

Cat. No.: **B10822107**

[Get Quote](#)

An In-depth Technical Guide on **ADB-4EN-PINACA**

Introduction

ADB-4EN-PINACA is a synthetic cannabinoid receptor agonist (SCRA) with a potent affinity for the cannabinoid type 1 (CB1) receptor.^{[1][2]} First identified in early 2021, it belongs to the indazole-3-carboxamide class of SCRAs, which are structurally distinct from classical cannabinoids like Δ^9 -tetrahydrocannabinol (Δ^9 -THC) but produce similar psychoactive effects.^{[2][3]} These compounds are primarily encountered in illicit drug markets and have been associated with significant adverse health events.^[3] This document provides a comprehensive technical overview of **ADB-4EN-PINACA**, detailing its chemical structure, physicochemical properties, pharmacology, metabolism, and relevant experimental protocols for its study. This guide is intended for researchers, scientists, and professionals in the fields of forensic science, toxicology, and drug development.

Chemical Structure and Properties

ADB-4EN-PINACA is characterized by an indazole core linked via a carboxamide group to an L-tert-leucinamide moiety. A pent-4-enyl tail is attached to the nitrogen of the indazole ring.^{[2][4]} Its systematic IUPAC name is N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide.^[2]

Physicochemical and Identification Data

Key chemical identifiers and properties for **ADB-4EN-PINACA** are summarized in the table below.

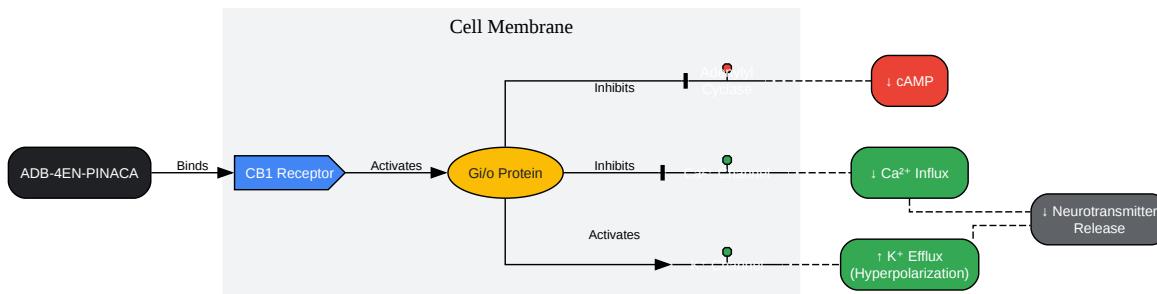
Property	Value	Reference
IUPAC Name	N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide	[2]
Molecular Formula	C ₁₉ H ₂₆ N ₄ O ₂	[2][3][5]
Molar Mass	342.443 g·mol ⁻¹	[2][4]
CAS Number	2659308-44-6	[2][6]
Appearance	Plant-Like Material (as seized)	[3]
SMILES	NC(=O)--INVALID-LINK-- c1nn(CCCC=C)c2ccccc21)C(C(C)C)	[2]
InChI Key	NXDLAZXBALPFSN-UHFFFAOYSA-N	[2][7]
Solubility	DMF: 12 mg/ml; DMSO: 12 mg/ml; Ethanol: 10 mg/ml	[7]

Pharmacology

Like other SCRAs, **ADB-4EN-PINACA** exerts its biological effects primarily through interaction with the endocannabinoid system.[1]

Mechanism of Action

ADB-4EN-PINACA is a potent, full agonist of the human cannabinoid receptor 1 (CB1), which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids.[1][8] The activation of the G-protein coupled CB1 receptor by an agonist like **ADB-4EN-PINACA** initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, altered neurotransmitter release.



[Click to download full resolution via product page](#)

Caption: Agonist binding to the CB1 receptor activates Gi/o protein, leading to downstream effects.

Quantitative Pharmacology

ADB-4EN-PINACA has been evaluated in various in vitro assays to determine its binding affinity and functional potency at the CB1 receptor.^[1] It demonstrates a high binding affinity, with a K_i value in the sub-nanomolar range, and potent activation in functional assays.^{[1][9]}

Assay Type	Parameter	Value (nM)	Reference
Binding Affinity	K_i (at hCB1)	0.17	[1] [9] [10]
Functional Potency	EC_{50} (unspecified assay)	11.6	[8] [11] [12]
EC_{50} (β -arrestin 2 recruitment)	3.43	[1]	
EC_{50} (mini-G α_i assay)	1.45	[1]	
EC_{50} ($[^{35}S]$ -GTP γ S assay)	1.58	[1]	

Metabolism

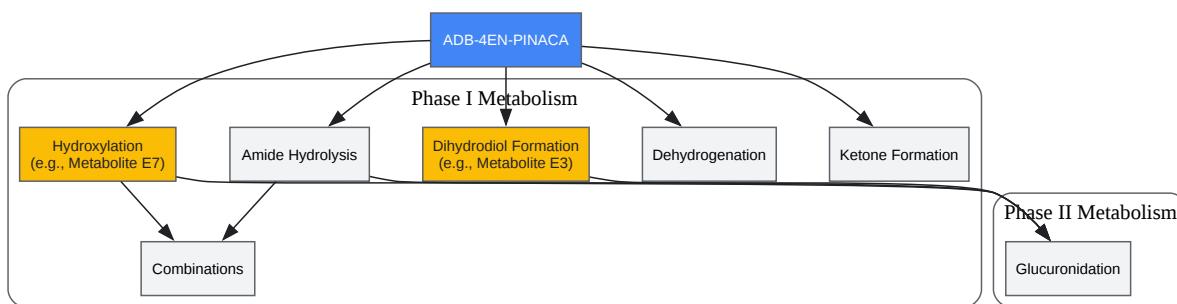
The metabolism of **ADB-4EN-PINACA** has been investigated using in vitro models with human hepatocytes (HHeps).[\[8\]](#)[\[11\]](#)[\[12\]](#) These studies have identified multiple metabolic pathways.

Metabolic Pathways

Eleven phase I metabolites have been identified in vitro.[\[8\]](#)[\[12\]](#)[\[13\]](#) The primary metabolic transformations include:

- Hydroxylation: Addition of hydroxyl groups, particularly on the head group (E7).[\[8\]](#)[\[13\]](#)
- Dihydrodiol Formation: Occurring on the pentenyl tail (E3).[\[8\]](#)[\[13\]](#)
- Amide Hydrolysis: Cleavage of the amide bond.[\[8\]](#)[\[14\]](#)
- Dehydrogenation: Removal of hydrogen atoms.[\[8\]](#)
- Glucuronidation: Phase II conjugation to form glucuronides.[\[8\]](#)

Metabolites E3 (dihydrodiol) and E7 (hydroxylation) are the most abundant metabolites observed in vitro and are suggested as potential urinary biomarkers for **ADB-4EN-PINACA** intake.[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)



[Click to download full resolution via product page](#)

Caption: Primary Phase I and Phase II metabolic pathways for **ADB-4EN-PINACA**.

In Vivo Effects

Preclinical studies in mice have characterized the physiological and behavioral effects of **ADB-4EN-PINACA**, which are consistent with potent CB1 receptor agonism. These effects are dose-dependent and can be blocked by a CB1 receptor antagonist, confirming the mechanism of action.[\[15\]](#)[\[16\]](#)

Effect	Effective Dose Range (mg/kg, IP)	Observations	Reference
Hypolocomotion	0.3 - 3	Significant suppression of spontaneous movement.	[1]
Hypothermia	0.3 - 3	Induction of a significant drop in core body temperature. A 0.5 mg/kg dose caused a peak drop of 3.94°C.	[1] [15]
Analgesia	0.3 - 3	Increased pain threshold in nociception assays.	[1]
Catalepsy	0.3 - 3	Induction of a state of immobility.	[1]

Experimental Protocols

The identification and characterization of **ADB-4EN-PINACA** and its byproducts rely on established analytical and biological methodologies.

In Vitro Metabolism: Human Hepatocyte Incubation

This protocol is used to identify metabolites produced in a physiologically relevant system.[\[8\]](#)

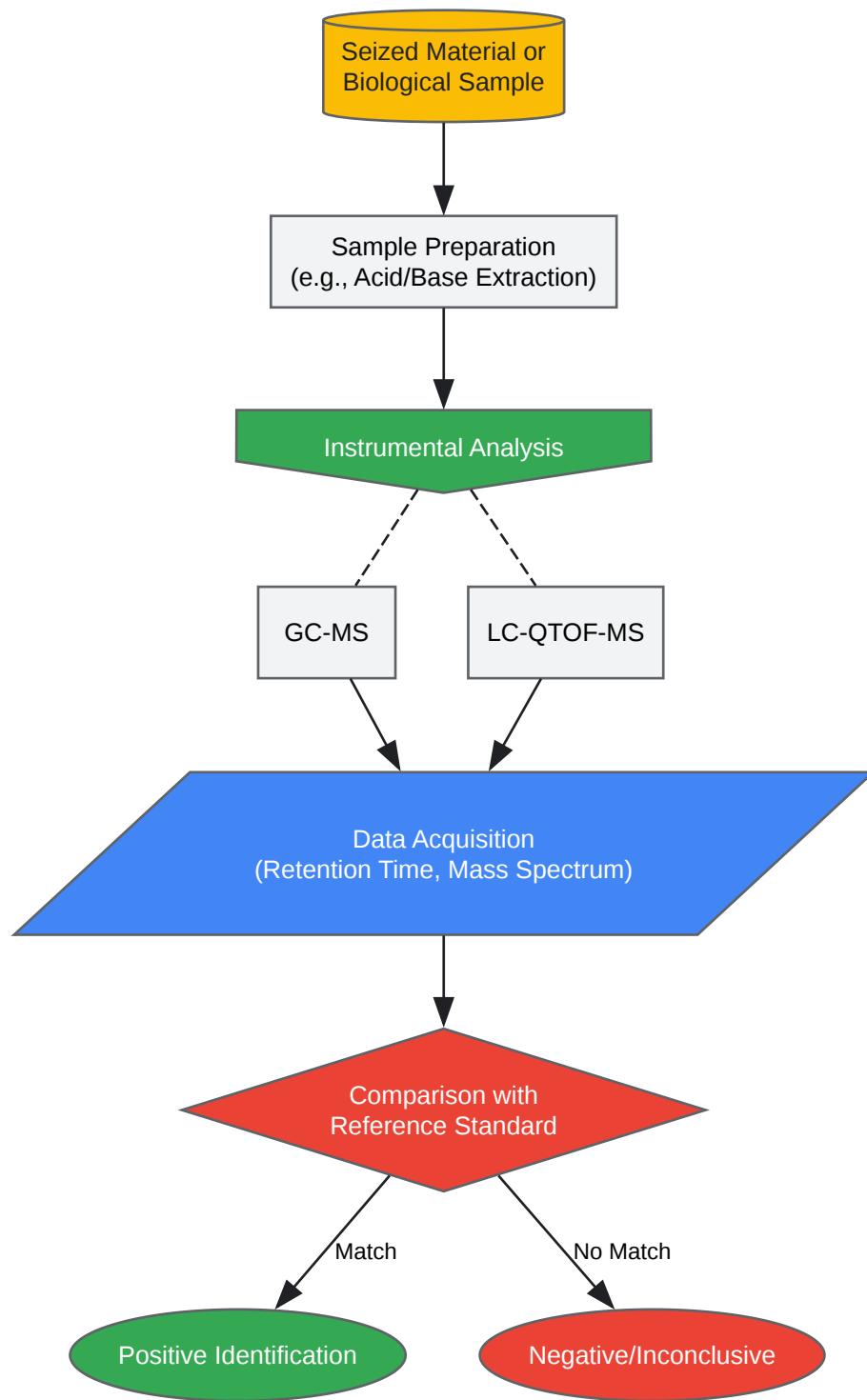
- Preparation: (S)-**ADB-4EN-PINACA** is dissolved to a stock concentration. Cryopreserved human hepatocytes are thawed and prepared in an appropriate incubation medium.
- Incubation: A final concentration of 5 $\mu\text{mol/L}$ of **ADB-4EN-PINACA** is incubated with hepatocytes (e.g., 1×10^5 cells) in a total volume of 100 μL .
- Time Points: Incubations are carried out for various durations (e.g., 0.5, 1, and 3 hours) in duplicate. Negative controls (hepatocytes without drug) and degradation controls (drug without hepatocytes) are run in parallel.
- Quenching: The metabolic reaction is stopped at each time point by adding an equal volume of ice-cold acetonitrile (100 μL).
- Sample Processing: The quenched samples are centrifuged to pellet cell debris and proteins.
- Analysis: The supernatant is collected and an aliquot (e.g., 5 μL) is injected into an LC-QTOF-MS system for metabolite identification.[\[8\]](#)

Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the qualitative identification of **ADB-4EN-PINACA** in seized materials.[\[3\]](#)

- Sample Preparation: An acid/base extraction is performed on the sample matrix to isolate the analyte.
- Instrumentation: An Agilent 5975 Series GC/MSD System (or equivalent) is used.
- GC Column: A Zebron™ Inferno™ ZB-35HT column (15 m x 250 μm x 0.25 μm) is typically employed.
- GC Conditions:
 - Carrier Gas: Helium at a flow rate of 1 mL/min.
 - Injection Port Temp: 265 °C.

- Oven Program: Initial temperature of 60 °C for 0.5 min, ramped at 35 °C/min to 340 °C, and held for 6.5 min.
- Injection: 1 µL, splitless mode.
- MS Conditions:
 - Transfer Line Temp: 300 °C.
 - MS Source Temp: 230 °C.
 - Mass Scan Range: 40-550 m/z.
- Identification: The resulting mass spectrum and retention time (approx. 7.99 min under these conditions) are compared to a certified analytical reference standard.[\[3\]](#)



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the forensic identification of **ADB-4EN-PINACA**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. ADB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 3. cfsre.org [cfsre.org]
- 4. Substance Details ADB-4en-PINACA [unodc.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. ADB-4en-PINACA-d4 | C19H26N4O2 | CID 162368474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. liu.diva-portal.org [liu.diva-portal.org]
- 9. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays: Part I-Synthesis, analytical characterization, and binding affinity for human CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The metabolism of the synthetic cannabinoids ADB-BUTINACA and ADB-4en-PINACA and their detection in forensic toxicology casework and infused papers seized in prisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism of ADB-4en-PINACA in Zebrafish and Rat Liver Microsomes Determined by Liquid Chromatography–High Resolution Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 15. Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ADB-4EN-pinaca chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10822107#adb-4en-pinaca-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com